![molecular formula C14H16O3 B4656363 4,7-dimethyl-5-propoxy-2H-chromen-2-one](/img/structure/B4656363.png)
4,7-dimethyl-5-propoxy-2H-chromen-2-one
Overview
Description
4,7-dimethyl-5-propoxy-2H-chromen-2-one, also known as DPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DPC belongs to the coumarin family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4,7-dimethyl-5-propoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 4,7-dimethyl-5-propoxy-2H-chromen-2-one has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to exhibit a range of interesting biochemical and physiological effects. In vitro studies have shown that 4,7-dimethyl-5-propoxy-2H-chromen-2-one has antioxidant and anti-inflammatory effects, and may also exhibit neuroprotective effects. In vivo studies have shown that 4,7-dimethyl-5-propoxy-2H-chromen-2-one can improve cognitive function and memory in animal models of Alzheimer's disease. 4,7-dimethyl-5-propoxy-2H-chromen-2-one has also been found to exhibit anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 4,7-dimethyl-5-propoxy-2H-chromen-2-one in lab experiments is that it is a synthetic compound that can be easily synthesized using well-established methods. 4,7-dimethyl-5-propoxy-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, one limitation of using 4,7-dimethyl-5-propoxy-2H-chromen-2-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are many future directions for research on 4,7-dimethyl-5-propoxy-2H-chromen-2-one. One area of research could be to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another area of research could be to develop more potent analogs of 4,7-dimethyl-5-propoxy-2H-chromen-2-one with improved pharmacological properties. Additionally, there could be further studies on the potential applications of 4,7-dimethyl-5-propoxy-2H-chromen-2-one in the treatment of various diseases, such as neurodegenerative diseases, cancer, and cardiovascular disease.
Scientific Research Applications
4,7-dimethyl-5-propoxy-2H-chromen-2-one has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. In neurobiology, 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to exhibit antioxidant and anti-inflammatory effects and may have potential applications in the treatment of various diseases, such as cancer and cardiovascular disease. In medicinal chemistry, 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been used as a starting material for the synthesis of various analogs with improved pharmacological properties.
properties
IUPAC Name |
4,7-dimethyl-5-propoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-5-16-11-6-9(2)7-12-14(11)10(3)8-13(15)17-12/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABCUPGLXABHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-propoxy-2H-chromen-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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